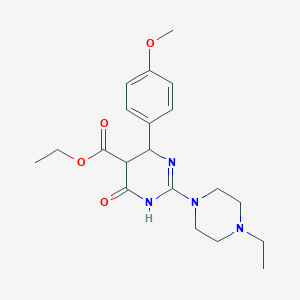![molecular formula C22H23N3O B5397493 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397493.png)
5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism.
Mécanisme D'action
5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one acts as a potent inhibitor of mitochondrial complex I, which is a key enzyme involved in cellular respiration and energy production. By inhibiting complex I, 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one disrupts the electron transport chain and reduces the production of ATP, leading to cellular dysfunction and death.
Biochemical and Physiological Effects:
5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one has been shown to induce a range of biochemical and physiological effects, including oxidative stress, inflammation, and apoptosis. It has also been shown to induce changes in neurotransmitter levels and to alter the expression of genes involved in cellular metabolism and survival.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one is a valuable tool for investigating the role of mitochondrial complex I in cellular metabolism and disease pathogenesis. Its ability to induce Parkinson's-like symptoms in animals makes it a valuable model for studying this disease. However, its potency and toxicity also make it a challenging compound to work with, and careful consideration must be given to dosage and experimental conditions.
Orientations Futures
There are many potential future directions for research involving 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of new therapeutic strategies for Parkinson's disease and other neurodegenerative diseases based on the inhibition of mitochondrial complex I. Another area of interest is the use of 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one as a tool for investigating the role of mitochondrial dysfunction in other diseases, such as cancer and metabolic disorders. Further research is also needed to fully understand the biochemical and physiological effects of 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one and to develop safer and more effective methods for working with this compound.
Méthodes De Synthèse
5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one can be synthesized using a variety of methods, including the condensation of 4-(1-piperidinyl)benzaldehyde with 5-methyl-2-phenyl-4H-pyrazol-3-one in the presence of a suitable catalyst. Other methods involve the use of alternative aldehydes or pyrazolones, as well as modifications to the reaction conditions.
Applications De Recherche Scientifique
5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one has been used extensively in scientific research to investigate the role of mitochondrial complex I in a variety of biological processes. It has been shown to induce Parkinson's-like symptoms in animals, making it a valuable tool for studying the pathogenesis of this disease. 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Propriétés
IUPAC Name |
(4Z)-5-methyl-2-phenyl-4-[(4-piperidin-1-ylphenyl)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17-21(22(26)25(23-17)20-8-4-2-5-9-20)16-18-10-12-19(13-11-18)24-14-6-3-7-15-24/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFIFWAERGWKCH-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-imidazol-1-ylmethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5397424.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5397425.png)
![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5397441.png)
![N-(4-{[3-(3,5-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5397449.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5397450.png)
![4-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5397451.png)
![3,5-dichloro-N,4-dimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B5397452.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397481.png)

![4-cyclopentyl-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5397504.png)
